2-Ethyl-6-methoxynicotinaldehyde
Description
Contextualization within Nicotinic Aldehyde Derivatives
2-Ethyl-6-methoxynicotinaldehyde belongs to the family of nicotinic aldehyde derivatives. The parent compound, nicotinaldehyde (also known as pyridine-3-carboxaldehyde), is a simple pyridine (B92270) ring substituted with an aldehyde group at the 3-position. mdpi.com Derivatives of this core structure are characterized by additional functional groups attached to the pyridine ring. In the case of this compound, the pyridine ring is functionalized with three key groups:
An aldehyde group at the 3-position.
An ethyl group at the 2-position.
A methoxy (B1213986) group at the 6-position.
These substitutions significantly influence the molecule's electronic properties, reactivity, and steric profile compared to the parent nicotinaldehyde. Nicotinic acid and its derivatives have been the focus of multidisciplinary research, leading to the development of candidates for fungicides and insecticides. nih.gov The strategic placement of substituents is a common method for fine-tuning the biological activity and chemical utility of such heterocyclic scaffolds. nih.govresearchgate.net Recent studies have explored the synthesis of novel nicotinaldehyde derivatives through modern catalytic methods, such as Suzuki coupling, to produce compounds with potential antimicrobial properties, highlighting the ongoing interest in this class of molecules. nih.govmdpi.com
Significance as a Privileged Scaffold and Synthetic Intermediate
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery. nih.govgoogle.com The pyridine ring itself is widely regarded as one of the most important privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. researchgate.netgoogle.com The utility of the pyridine scaffold is enhanced by substitutions that can modulate its biological activity and pharmacokinetic properties. sigmaaldrich.com
As a synthetic intermediate, an aldehyde-functionalized pyridine like this compound offers a versatile handle for a variety of chemical transformations. The aldehyde group can readily participate in reactions such as:
Oxidation to a carboxylic acid (nicotinic acid derivative).
Reduction to an alcohol.
Reductive amination to form substituted amines.
Wittig reactions and other olefination methods to form alkenes.
Condensation reactions to build larger, more complex heterocyclic systems.
While there is extensive literature on the use of other substituted nicotinaldehydes, such as 6-chloronicotinaldehyde, as intermediates in the synthesis of complex molecules, specific examples detailing the use of this compound as a starting material are not prominent in publicly available research. google.com This suggests that it may be a niche or novel building block whose synthetic applications are yet to be widely explored.
Historical Perspective on Substituted Pyridine Synthesis Relevant to this compound
The synthesis of the pyridine ring has been a central theme in organic chemistry for over a century. Early preparations involved isolating pyridine from coal tar or the thermal treatment of animal bones. chemicalbook.com The increasing demand for specifically substituted pyridines for research and industrial applications spurred the development of numerous de novo synthetic methods. google.com
Several classical name reactions have become fundamental to pyridine synthesis, allowing for the construction of the ring with various substitution patterns:
Hantzsch Pyridine Synthesis (1881): This method traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. researchgate.netchemicalbook.com It remains a versatile method for accessing highly substituted pyridines.
Chichibabin Pyridine Synthesis: This industrial-scale reaction typically involves the gas-phase condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia over a solid-acid catalyst. researchgate.net
Kröhnke Pyridine Synthesis: This method provides a general route to substituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls in the presence of ammonium (B1175870) acetate. chemicalbook.com
These foundational methods, along with modern advancements in cross-coupling and cycloaddition reactions, have provided chemists with a robust toolbox for constructing complex pyridines like this compound. The choice of synthetic route depends on factors like the desired substitution pattern and the availability of starting materials. google.com
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| Parent Compound | Nicotinaldehyde |
| Substituents | 2-ethyl, 3-aldehyde, 6-methoxy |
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape shows continued and vibrant interest in the broader class of substituted pyridine derivatives. nih.govnih.gov Studies frequently report the synthesis and biological evaluation of novel nicotinic acid and nicotinaldehyde analogues for applications in medicine and agriculture. nih.govmdpi.com For instance, research has demonstrated the synthesis of nicotinamide (B372718) derivatives with potent fungicidal activity. nih.gov
However, there appears to be a significant gap in the scientific literature specifically concerning this compound. A search for this compound does not yield a registered CAS number or extensive reports on its synthesis or reactivity profile. This scarcity of data suggests several possibilities:
It may be a novel compound that has not yet been synthesized or characterized in published literature.
It could be an intermediate in a proprietary, unpublished synthetic route.
It may be a theoretical compound used for computational studies that has not been practically realized.
The primary research gap, therefore, is the lack of fundamental data on this compound itself. Future research could focus on developing an efficient synthesis for this molecule, characterizing its physical and chemical properties, and exploring its utility as a building block for creating more complex molecules with potential biological activities. The exploration of such niche compounds is crucial for expanding the toolbox of synthetic chemistry and uncovering new structural motifs for functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-7(6-11)4-5-9(10-8)12-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKJGNTYZOHZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 6 Methoxynicotinaldehyde
Retrosynthetic Analysis and Key Disconnections for 2-Ethyl-6-methoxynicotinaldehyde
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the carbon-carbon and carbon-nitrogen bonds of the pyridine (B92270) ring and the introduction of the aldehyde functionality.
The most logical disconnections for the pyridine core involve breaking it down into acyclic precursors. One common strategy is to disconnect the C2-C3 and N1-C6 bonds, suggesting a condensation reaction between an α,β-unsaturated carbonyl compound and an amine source. Another key disconnection is at the C3-aldehyde bond, which points to several precursor functional groups such as a carboxylic acid, an ester, a nitrile, or a hydroxymethyl group. The ethyl and methoxy (B1213986) groups are typically introduced early in the synthesis or are part of the initial building blocks.
Conventional Synthesis Routes
Conventional methods for the synthesis of this compound rely on established functional group transformations on a pre-formed pyridine ring.
Oxidation of Precursor Alcohols or Methyl Groups
A straightforward approach to the aldehyde is the oxidation of the corresponding primary alcohol, (2-ethyl-6-methoxypyridin-3-yl)methanol. This precursor alcohol can be synthesized from the corresponding carboxylic acid or its ester via reduction with a suitable agent like lithium aluminum hydride (LiAlH₄). The subsequent oxidation to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
| Oxidizing Agent | Typical Reaction Conditions |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room temperature |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room temperature |
| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine, -78 °C to Room temp. |
Alternatively, if a 3-methyl-substituted precursor, 2-ethyl-6-methoxy-3-methylpyridine, is available, it could potentially be oxidized directly to the aldehyde, although this transformation is generally less selective and can be more challenging.
Formylation of Halogenated Pyridine Precursors
Formylation of an appropriately substituted pyridine ring is another viable route. This often involves the use of a halogenated precursor, such as 2-chloro-3-ethyl-6-methoxypyridine, which can undergo a formylation reaction. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comtcichemicals.comorganic-chemistry.orgwikipedia.orgmdpi.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The halogenated precursor can then be subjected to the Vilsmeier-Haack conditions, followed by hydrolysis of the intermediate iminium salt to yield the desired aldehyde. The reactivity of the pyridine ring is influenced by the electronic nature of its substituents; the electron-donating methoxy group can facilitate this electrophilic substitution.
Derivatization from Related Nicotinic Acid Esters or Nitriles
The target aldehyde can also be accessed through the reduction of a corresponding nicotinic acid ester or nitrile. For instance, ethyl 2-ethyl-6-methoxynicotinate can be partially reduced to the aldehyde. This requires careful selection of the reducing agent to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, typically carried out at low temperatures.
Similarly, the 2-ethyl-6-methoxynicotinonitrile can be converted to the aldehyde. This can be achieved through a two-step process involving reduction to the imine followed by hydrolysis, often accomplished with reagents like DIBAL-H or through catalytic hydrogenation under specific conditions. The synthesis of related nicotinic acid esters, such as ethyl 6-methoxy-2-methylnicotinate, has been reported from the corresponding 6-hydroxypyridine derivative. google.com
| Precursor Functional Group | Reagent(s) for Conversion to Aldehyde |
| Nicotinic Acid Ester | Diisobutylaluminium hydride (DIBAL-H) |
| Nicotinonitrile | Diisobutylaluminium hydride (DIBAL-H) |
Advanced Catalytic Approaches
Modern synthetic chemistry often employs transition metal catalysis to construct complex molecular architectures efficiently.
Transition Metal-Catalyzed Coupling Reactions for Pyridine Core Construction
The construction of the substituted pyridine core itself can be achieved through various transition metal-catalyzed cross-coupling reactions. For example, a suitably functionalized pyridine, such as a dihalopyridine, can undergo sequential cross-coupling reactions to introduce the ethyl and methoxy groups. Palladium- or nickel-catalyzed reactions like the Suzuki, Stille, or Negishi couplings are powerful tools for forming the C-C bond of the ethyl group. The methoxy group can often be introduced via a nucleophilic aromatic substitution reaction, which can sometimes be facilitated by a copper catalyst.
For instance, a synthetic strategy could involve the synthesis of a 2-chloro-6-methoxypyridine (B123196) derivative, followed by a palladium-catalyzed cross-coupling reaction with an ethylating agent like ethylboronic acid or triethylaluminum. Subsequent functionalization at the 3-position to introduce the aldehyde group would then be required. The synthesis of various methoxypyridine derivatives has been explored in the context of developing novel bioactive molecules. nih.gov
| Reaction Type | Catalyst/Reagents |
| Suzuki Coupling | Pd(PPh₃)₄, a base (e.g., Na₂CO₃), Ethylboronic acid |
| Stille Coupling | Pd(PPh₃)₄, Ethyltributyltin |
| Negishi Coupling | Pd(dppf)Cl₂, Ethylzinc chloride |
| Buchwald-Hartwig | Pd catalyst, a phosphine (B1218219) ligand, a base (e.g., NaOtBu), for C-N or C-O coupling |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions would be a primary consideration for introducing the ethyl group onto a pre-functionalized pyridine ring.
A hypothetical, yet highly feasible, approach would involve a Suzuki or Stille coupling reaction. This would typically start with a di-substituted pyridine bearing a halogen at the 2-position, such as 2-chloro-6-methoxynicotinaldehyde. The reaction would couple this halo-pyridine with an organometallic reagent, for instance, ethylboronic acid (in a Suzuki coupling) or an ethylstannane reagent (in a Stille coupling), in the presence of a palladium catalyst and a suitable base.
The general catalytic cycle for such a transformation involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine derivative, forming a palladium(II) intermediate.
Transmetalation: The ethyl group is transferred from the organometallic reagent (e.g., boron or tin) to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic fragments (the pyridine and the ethyl group) are eliminated from the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst.
The choice of ligands for the palladium catalyst is crucial for the success of these reactions, influencing catalyst stability, reactivity, and the prevention of side reactions. Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or more complex, sterically hindered biaryl phosphine ligands are commonly employed.
| Catalyst System Component | Example | Role |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Source of the active Pd(0) catalyst |
| Organometallic Reagent | Ethylboronic acid, Ethyltributyltin | Source of the ethyl group |
| Base | K₂CO₃, Cs₂CO₃, NaOEt | Activates the organoboron species and neutralizes acid formed |
| Solvent | Toluene (B28343), Dioxane, DMF | Solubilizes reactants and facilitates the reaction |
While no specific examples for this compound are published, the synthesis of other substituted pyridines and quinolines via palladium catalysis is well-documented, underscoring the viability of this approach. nih.govchemrxiv.org
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a cost-effective and often more reactive alternative to palladium for many cross-coupling reactions. youtube.com The fundamental mechanistic steps of oxidative addition, transmetalation, and reductive elimination are similar to those in palladium catalysis. However, nickel catalysts can exhibit different reactivity and selectivity profiles.
For the synthesis of this compound, a nickel-catalyzed Kumada coupling could be envisioned, reacting a 2-halo-6-methoxynicotinaldehyde with an ethyl Grignard reagent (e.g., ethylmagnesium bromide). Nickel catalysts, such as NiCl₂(dppe) or NiCl₂(dppp), are effective for such transformations.
A key difference and potential advantage of nickel is its ability to activate and couple a wider range of substrates, including those with less reactive C-O bonds (e.g., from phenols or enol ethers), which can be challenging for palladium catalysts. This could open up alternative synthetic routes starting from different precursors. Furthermore, nickel catalysts are known to be effective in hydrogenative coupling reactions, which could be relevant for the synthesis of precursors. For example, a nickel catalyst could be used for the hydrogenative cross-coupling of a nitrile with an amine to generate a more complex amine precursor. nih.gov
| Feature | Palladium Catalysis | Nickel Catalysis |
| Cost | Higher | Lower |
| Reactivity | Generally good for C-Br, C-I bonds | Can activate C-Cl and some C-O bonds more readily |
| Reaction States | Primarily Pd(0)/Pd(II) cycle | Can involve Ni(I), Ni(II), Ni(III) states, leading to more complex mechanisms youtube.com |
| Functional Group Tolerance | Generally very high | Can be more sensitive to certain functional groups |
The choice between palladium and nickel would depend on the specific precursor available, cost considerations, and the desired reaction conditions.
Organocatalytic Methods for Asymmetric Synthesis of this compound Precursors
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of potentially toxic and expensive metals. While the target molecule, this compound, is not chiral, organocatalysis could be instrumental in the synthesis of chiral precursors that are later converted to the final product.
For instance, if a synthetic route proceeds through a chiral alcohol or amine intermediate, an organocatalytic asymmetric reduction of a ketone or an imine, respectively, could establish the desired stereocenter with high enantioselectivity. Chiral phosphoric acids, thioureas, and proline derivatives are common classes of organocatalysts for such transformations.
While direct application to this compound precursors is not documented, the principles of organocatalysis are widely applied in the synthesis of complex heterocyclic molecules.
C-H Activation Strategies for Direct Functionalization
Direct C-H activation is a highly desirable synthetic strategy as it allows for the formation of C-C or C-heteroatom bonds by functionalizing an existing C-H bond, thus avoiding the need for pre-functionalized starting materials (like halides or organometallics). This approach is more atom-economical and can shorten synthetic sequences.
The synthesis of this compound via C-H activation could be envisioned in two ways:
Ethyl-group introduction: Starting with 6-methoxynicotinaldehyde, a transition-metal catalyst (e.g., palladium, rhodium, or ruthenium) could direct the ethylation to the C-2 position. This would likely require a directing group to ensure regioselectivity, as the pyridine ring has multiple C-H bonds.
Formyl-group introduction: Starting with 2-ethyl-6-methoxypyridine, a C-H formylation reaction could be used to introduce the aldehyde group at the C-3 position.
Studies on the C-H activation of phenylpyridines have shown that transition metals can effectively catalyze this transformation, with the regioselectivity being a key challenge. rsc.org The electronic nature of the pyridine ring in 2-ethyl-6-methoxypyridine, with its electron-donating ethyl and methoxy groups, would influence the reactivity and selectivity of C-H activation.
| C-H Activation Approach | Starting Material | Key Challenge |
| C-H Ethylation | 6-Methoxynicotinaldehyde | Directing the ethyl group to the C-2 position over other C-H bonds. |
| C-H Formylation | 2-Ethyl-6-methoxypyridine | Achieving formylation at the C-3 position and avoiding reaction at other sites. |
Chemo- and Regioselective Synthesis of this compound
Achieving the specific substitution pattern of this compound—with substituents at the 2, 3, and 6 positions—is a significant challenge that highlights the importance of chemo- and regioselectivity.
Regioselectivity refers to the control of the position at which a reaction occurs. In the context of this molecule, it means ensuring the ethyl group is introduced at C-2, the aldehyde at C-3, and the methoxy group at C-6, without forming other isomers. This is often achieved by starting with a pyridine ring that already has one or two substituents that direct the subsequent reactions to the desired positions. For example, the synthesis of 3-(2-hydroxyaryl)pyridines has been achieved with high regioselectivity through reactions of pyridine N-oxides with arynes. nih.gov
Chemoselectivity is the preferential reaction of one functional group in the presence of others. For example, in a molecule containing both a carboxylic ester and a halogen, a cross-coupling reaction might be desired at the halogen without affecting the ester. Similarly, when reducing a precursor like 2-ethyl-6-methoxynicotinic acid ethyl ester to the target aldehyde, the reducing agent must be chemoselective enough to stop at the aldehyde stage without further reduction to the alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are often used for this purpose.
A plausible regioselective synthesis could start from a commercially available substituted pyridine, such as 2-ethyl-6-hydroxypyridine. Methylation of the hydroxyl group to a methoxy group, followed by a regioselective formylation or carboxylation/reduction sequence at the 3-position, would lead to the desired product.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com These principles can be applied to the synthesis of this compound in several ways:
Catalysis: The use of catalytic methods (Palladium, Nickel, Organocatalysis) is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. The development of recyclable catalysts would further enhance sustainability.
Alternative Solvents: Replacing traditional volatile organic solvents (like toluene or THF) with greener alternatives such as water, supercritical CO₂, or bio-based solvents (e.g., 2-methyl-THF) can significantly reduce the environmental impact.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or continuous-flow reactors can shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key green chemistry principle. C-H activation strategies are particularly advantageous in this regard.
For instance, a greener synthesis of a nicotinamide (B372718) derivative has been developed using an immobilized enzyme (Novozym® 435) in a continuous-flow microreactor with an environmentally friendly solvent. nih.gov Similar biocatalytic or chemocatalytic approaches in sustainable reaction media could be envisioned for the synthesis of this compound or its precursors.
| Green Chemistry Principle | Application in Synthesis |
| Waste Prevention | Use of catalytic over stoichiometric reagents. |
| Atom Economy | C-H activation strategies. |
| Less Hazardous Synthesis | Use of biocatalysts or less toxic metal catalysts. |
| Safer Solvents | Replacement of volatile organic compounds with water or bio-solvents. |
| Energy Efficiency | Microwave-assisted synthesis or continuous-flow processes. |
Reactivity and Derivatization of 2 Ethyl 6 Methoxynicotinaldehyde
Transformations at the Aldehyde Moiety
The aldehyde functional group is a key site for the chemical modification of 2-Ethyl-6-methoxynicotinaldehyde, allowing for a diverse array of synthetic transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgmasterorganicchemistry.com The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This process alters the hybridization of the carbonyl carbon from sp² to sp³. libretexts.orgmasterorganicchemistry.com
Grignard and Organolithium Reagents: The reaction of this compound with Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an acidic workup. masterorganicchemistry.comlibretexts.orgyoutube.com These strong carbon-based nucleophiles attack the carbonyl carbon, forming a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org For instance, the addition of ethyl magnesium bromide to this compound, followed by protonation, would yield 1-(2-Ethyl-6-methoxypyridin-3-yl)propan-1-ol.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to this compound leads to the formation of a cyanohydrin, specifically 2-(2-Ethyl-6-methoxypyridin-3-yl)-2-hydroxyacetonitrile. libretexts.orglibretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.orgyoutube.com The resulting cyanohydrin can be a valuable synthetic intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com
| Nucleophile | Product Class | General Reaction Conditions |
|---|---|---|
| Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether or THF, followed by acidic workup |
| Organolithium Reagent (R-Li) | Secondary Alcohol | Anhydrous ether or hexane, followed by acidic workup |
| Hydrogen Cyanide (HCN) | Cyanohydrin | Base catalyst (e.g., KCN, NaCN) |
Condensation Reactions
Condensation reactions involving the aldehyde group provide a powerful means to form new carbon-carbon double bonds.
Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate) in the presence of a weak base catalyst. wikipedia.orgresearchgate.net The product is an α,β-unsaturated compound. For example, reacting this compound with ethyl cyanoacetate (B8463686) would yield ethyl 2-cyano-3-(2-ethyl-6-methoxypyridin-3-yl)acrylate. nih.govscielo.org.mxmdpi.com
Wittig Reaction: The Wittig reaction provides a versatile method for converting the aldehyde into an alkene. wikipedia.orglibretexts.org It involves the reaction of this compound with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comnih.gov The stereochemical outcome (E or Z alkene) can often be controlled by the nature of the ylide. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig reagent. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction typically favors the formation of (E)-alkenes and is effective for reacting with aldehydes. wikipedia.orgnrochemistry.comorganicchemistrydata.org
Oxidation Reactions
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-Ethyl-6-methoxynicotinic Acid . Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The choice of reagent depends on the presence of other sensitive functional groups in the molecule.
Reduction Reactions
The aldehyde can be reduced to a primary alcohol, 2-Ethyl-6-methoxynicotinyl Alcohol . This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the carbonyl carbon.
Imine and Oxime Formation and Subsequent Transformations
Imine Formation: this compound reacts with primary amines to form imines (Schiff bases). masterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.commasterorganicchemistry.com
Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. This reaction proceeds through a similar mechanism to imine formation.
These imines and oximes are not merely stable products but can serve as intermediates for further transformations. For example, the reduction of an imine leads to a secondary amine, a process known as reductive amination. masterorganicchemistry.com
Reactions on the Pyridine (B92270) Ring System
While the aldehyde group is the primary site of reactivity, the pyridine ring can also participate in chemical transformations. The electron-donating methoxy (B1213986) group at the 6-position and the ethyl group at the 2-position activate the ring towards electrophilic substitution, while also directing incoming electrophiles. Conversely, the electron-withdrawing aldehyde group deactivates the ring. The interplay of these substituents dictates the regioselectivity of reactions on the aromatic core. Specific reactions would depend on the conditions and reagents employed, potentially including electrophilic aromatic substitution or nucleophilic aromatic substitution under forcing conditions.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Grignard Addition | R-MgX, H₃O⁺ | Secondary Alcohol |
| Organolithium Addition | R-Li, H₃O⁺ | Secondary Alcohol |
| Cyanohydrin Formation | HCN, base | Cyanohydrin |
| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated compound |
| Wittig Reaction | Phosphorus ylide | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkene |
| Oxidation | KMnO₄, H₂CrO₄, or Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Imine Formation | Primary amine | Imine |
| Oxime Formation | Hydroxylamine | Oxime |
Electrophilic Aromatic Substitution (if applicable, considering activating/deactivating effects of substituents)
Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored due to the powerful deactivating effect of the pyridine nitrogen and the meta-directing aldehyde group. msu.edu Standard EAS reactions like nitration or halogenation often require harsh conditions which can lead to low yields or degradation. masterorganicchemistry.com
However, the activating, ortho-, para-directing methoxy group at C-6 and the weakly activating, ortho-, para-directing ethyl group at C-2 offer some opposing influence. youtube.comyoutube.com The position most susceptible to electrophilic attack would be C-5, as it is ortho to the activating methoxy group and meta to the deactivating aldehyde group. The C-4 position is sterically hindered and electronically deactivated by the adjacent aldehyde and the ring nitrogen. Therefore, if an EAS reaction were to proceed, it would be expected to yield the C-5 substituted product, though likely requiring forcing conditions.
Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Pyridine N | 1 | Deactivating | Meta-directing (to C-3, C-5) |
| Aldehyde (-CHO) | 3 | Strongly Deactivating | Meta-directing (to C-5) |
| Ethyl (-CH₂CH₃) | 2 | Weakly Activating | Ortho-, Para-directing (to C-3, C-5) |
This table is an illustrative analysis based on established principles of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (if applicable, e.g., at C-2 or C-6)
The electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position (C-2, C-4, or C-6). lumenlearning.com In this compound, the methoxy group at the C-6 position could potentially serve as a leaving group. The presence of the electron-withdrawing aldehyde group enhances the ring's susceptibility to nucleophilic attack. Strong nucleophiles, such as alkoxides, amines, or thiolates, could displace the methoxide (B1231860) ion at C-6 to form new 6-substituted pyridine derivatives. The reaction is facilitated by the stabilization of the negatively charged Meisenheimer intermediate. lumenlearning.com
Directed Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted pyridines. znaturforsch.comclockss.org For this compound, several substituents can direct the metalation. The aldehyde group at C-3 would strongly direct lithiation to the C-4 position. However, the pyridine nitrogen itself directs metalation to C-2, which is already substituted. The methoxy group at C-6 could direct metalation to the C-5 position.
Given the acidity of the C-4 proton, which is positioned between the electron-withdrawing aldehyde and the pyridine nitrogen, metalation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is expected to occur selectively at C-4. clockss.orgarkat-usa.org The resulting organometallic intermediate can then be quenched with various electrophiles (e.g., alkyl halides, silyl (B83357) chlorides, aldehydes) to introduce a new substituent at the C-4 position.
The resulting functionalized pyridines, or halogenated derivatives, can then serve as substrates in various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings to form C-C bonds. znaturforsch.com
Functionalization of the Ethyl and Methoxy Substituents
Beyond the pyridine ring itself, the peripheral functional groups offer avenues for selective modification.
Selective Reactions at the Ethyl Group (e.g., C-H functionalization, oxidation)
The ethyl group at the C-2 position is susceptible to oxidation at the benzylic-like α-carbon. Similar to the oxidation of 2-picoline to picolinic acid, treatment with strong oxidizing agents (e.g., KMnO₄, SeO₂) could potentially oxidize the ethyl group. Depending on the reaction conditions, this could yield 2-acetyl-6-methoxynicotinaldehyde or further oxidize to the corresponding carboxylic acid derivative. The synthesis of pyridine aldehydes from methylpyridines is a well-established transformation that highlights the reactivity of such alkyl side chains. chemicalbook.comgoogle.com
Transformations Involving the Methoxy Group (e.g., demethylation)
The methoxy group at C-6 can be cleaved to reveal a pyridone functionality. This demethylation is a common transformation for methoxypyridines. teikyo.jp Reagents such as strong acids (e.g., HBr), Lewis acids (e.g., BBr₃), or certain nucleophilic systems like L-selectride can effectively remove the methyl group. teikyo.jpresearchgate.net This reaction would convert this compound into 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde, a pyridone derivative that exists in tautomeric equilibrium with its 6-hydroxypyridine form.
Table 2: Exemplary Reactions for Methoxy Group Transformation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| L-selectride | THF, reflux | 6-Hydroxypyridine derivative | teikyo.jp |
| Boron tribromide (BBr₃) | CH₂Cl₂, low temp. | 6-Hydroxypyridine derivative | N/A |
This table is illustrative, showing common methods for demethylating methoxypyridines.
Multi-Component Reactions (MCRs) Incorporating this compound
The aldehyde functional group is a versatile handle for engaging in multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. bohrium.com this compound can serve as the aldehyde component in various named MCRs. For instance, in a Hantzsch-type pyridine synthesis, it could react with a β-ketoester, an enamine, and an ammonia (B1221849) source to generate highly substituted dihydropyridine (B1217469) or pyridine structures. acs.orgnih.gov Other potential MCRs include the Strecker synthesis to form α-aminonitriles or the Ugi reaction, although the latter would require prior conversion of the aldehyde to a primary amine. The participation in such reactions highlights the synthetic utility of this aldehyde in diversity-oriented synthesis. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 6 Methoxynicotinaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C signals and to understand the through-bond and through-space correlations, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the ethyl group (the correlation between the CH₂ and CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the substitution pattern on the pyridine (B92270) ring by showing correlations from the ethyl and methoxy (B1213986) protons to the ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the preferred conformation of the molecule, for example, the orientation of the ethyl and aldehyde groups relative to the pyridine ring.
Dynamic NMR for Conformational Studies
The rotation around single bonds, such as the bond connecting the ethyl group to the pyridine ring or the C-O bond of the methoxy group, could be studied using dynamic NMR. By acquiring spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for these conformational changes.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry would be used to determine the exact mass of the 2-Ethyl-6-methoxynicotinaldehyde molecule with high precision. This allows for the unambiguous determination of its elemental formula. Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), the resulting fragment ions would provide valuable structural information, helping to confirm the connectivity of the different functional groups.
A hypothetical HRMS data table is shown below:
| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | [Calculated Value] | [Experimental Value] | Molecular Ion |
| [M-CH₃]⁺ | [Calculated Value] | [Experimental Value] | Loss of a methyl radical from the methoxy group |
| [M-C₂H₅]⁺ | [Calculated Value] | [Experimental Value] | Loss of an ethyl radical |
| [M-CHO]⁺ | [Calculated Value] | [Experimental Value] | Loss of the formyl group |
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state.
Molecular Conformation and Bond Parameters
The crystallographic data would yield precise measurements of bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the pyridine ring, the orientation of the substituents, and any intermolecular interactions such as hydrogen bonding or π-stacking in the crystal lattice.
A hypothetical table of selected bond parameters is presented below:
| Bond | Bond Length (Å) | Angle | Angle (°) |
| C(aldehyde)=O | ~1.20-1.22 | C-C(aldehyde)-H | ~120 |
| C(ring)-C(ethyl) | ~1.50-1.54 | C(ring)-C(ethyl)-C | ~110-115 |
| C(ring)-O(methoxy) | ~1.35-1.38 | C(ring)-O-C(methoxy) | ~115-120 |
Intermolecular Interactions and Crystal Packing
No information is currently available in scientific literature regarding the crystal structure or the specific intermolecular interactions and packing of this compound in the solid state. This includes a lack of data on potential hydrogen bonding, π-π stacking, or other non-covalent interactions that would govern its crystal lattice.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Detailed experimental or computational data for the Fourier-Transform Infrared (FT-IR) and Raman spectroscopy of this compound is not available. As such, a specific analysis of its molecular vibrations and the characteristic frequencies of its functional groups (such as the aldehyde C=O stretch, C-O ether stretch, and aromatic C-H and C=C vibrations) cannot be provided.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
There are no available UV-Vis spectroscopic data for this compound. Consequently, an analysis of its electronic transitions, including the λmax values and molar absorptivity, which would provide insight into the extent of conjugation within the molecule, cannot be conducted.
Chiroptical Spectroscopy (CD/ORD) for Enantiomer Characterization (if chiral derivatives are studied)
The study of chiral derivatives of this compound using chiroptical methods such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) has not been reported in the available scientific literature. Therefore, no information exists on the characterization of its potential enantiomers.
Computational and Theoretical Investigations of 2 Ethyl 6 Methoxynicotinaldehyde
Quantum Chemical Calculations (e.g., DFT)
Geometry Optimization and Conformational Analysis
No published data is available on the optimized geometry and conformational analysis of 2-Ethyl-6-methoxynicotinaldehyde. This type of study would typically involve computational methods to identify the most stable three-dimensional structure of the molecule and its various conformers.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
There is no available research detailing the electronic structure of this compound. Such an analysis would provide insights into the molecule's reactivity, with calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)
Specific predicted spectroscopic data for this compound from computational studies are not present in the current body of scientific literature. These predictions are valuable for complementing experimental spectroscopic data.
Reaction Mechanism Elucidation through Computational Modeling
Transition State Identification and Energy Barriers
No computational studies have been found that identify transition states or calculate the energy barriers for reactions involving this compound.
Reaction Pathway Analysis
There is no published research on the computational analysis of reaction pathways for this specific compound.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Due to the absence of direct molecular dynamics (MD) simulation studies on this compound in the reviewed literature, this section outlines the theoretical approach and expected outcomes of such investigations based on computational studies of analogous pyridine (B92270) derivatives and aldehydes. nih.gov MD simulations are powerful computational tools used to explore the dynamic nature of molecules, providing insights into their conformational preferences and interactions with solvent molecules over time. acs.org
An MD simulation of this compound would involve defining a force field to describe the interatomic forces within the molecule and between the molecule and its environment. The simulation would then solve Newton's equations of motion for the system, tracking the trajectory of each atom over a specified period. This would generate a detailed picture of the molecule's flexibility and how it behaves in different solvents.
Conformational Landscapes
The ethyl group at the 2-position and the methoxy (B1213986) group at the 6-position of the pyridine ring, along with the aldehyde group at the 3-position, introduce several rotatable bonds. The rotation around these bonds gives rise to various conformers with different energies. MD simulations can map the potential energy surface of the molecule, identifying stable low-energy conformations and the energy barriers between them.
For this compound, key dihedral angles to consider would be:
The C-C-C-H torsion angles of the ethyl group.
The C-C-O-C torsion angle of the methoxy group.
The C-C-C=O torsion angle of the aldehyde group relative to the pyridine ring.
By analyzing the simulation trajectories, a conformational landscape can be constructed, revealing the most populated conformational states. It is anticipated that the orientation of the aldehyde and ethyl groups will be significantly influenced by steric hindrance and electrostatic interactions with the methoxy group and the pyridine nitrogen.
Solvation Effects
The interactions between this compound and solvent molecules are crucial for understanding its behavior in solution. MD simulations in explicit solvent models (e.g., water, ethanol) can elucidate these effects. The simulations would reveal the formation and dynamics of hydrogen bonds between the aldehyde oxygen, the pyridine nitrogen, and protic solvent molecules. The methoxy group can also participate in hydrogen bonding as an acceptor.
The radial distribution function (RDF) is a key metric that can be calculated from MD simulations to understand solvation structure. The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. For instance, the RDFs for water around the aldehyde oxygen and the pyridine nitrogen would provide quantitative information about the solvation shell structure.
A hypothetical table of RDF peak distances for this compound in water, based on general knowledge of similar compounds, is presented below.
Interactive Data Table: Predicted Radial Distribution Function (RDF) Peak Distances for this compound in Aqueous Solution
| Solute Atom | Solvent Atom (Water) | Predicted Peak Distance (Å) | Interpretation |
| Aldehyde Oxygen (O) | Hydrogen (H) | 1.8 - 2.0 | Strong hydrogen bond formation, indicating a well-defined first solvation shell. |
| Pyridine Nitrogen (N) | Hydrogen (H) | 1.9 - 2.2 | Hydrogen bonding, contributing to the solubility and basicity of the molecule. |
| Methoxy Oxygen (O) | Hydrogen (H) | 2.0 - 2.3 | Weaker hydrogen bond acceptor compared to the aldehyde oxygen. |
| Aromatic Hydrogens (H) | Oxygen (O) | 2.5 - 3.0 | Weaker hydrophobic interactions. |
Non-Covalent Interactions and Supramolecular Assembly Prediction
While specific studies on the supramolecular assembly of this compound are not available, the principles of non-covalent interactions in similar pyridine and aldehyde-containing structures can provide predictive insights. nih.govnih.gov Non-covalent interactions are fundamental to crystal engineering and the formation of larger, ordered molecular structures. nih.gov
Key Non-Covalent Interactions
The structure of this compound suggests the potential for several types of non-covalent interactions that could drive its self-assembly into supramolecular structures:
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, the aldehyde oxygen and the pyridine nitrogen are effective hydrogen bond acceptors. In the presence of co-crystallizing agents with donor groups (e.g., alcohols, carboxylic acids), strong hydrogen bonds would likely be a dominant feature in the resulting crystal lattice. nih.gov
π-π Stacking: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing aldehyde group, can promote π-π stacking interactions with other aromatic systems. The arrangement of stacked rings (e.g., parallel-displaced or T-shaped) would depend on the electrostatic and van der Waals forces.
C-H···O and C-H···N Interactions: Weak hydrogen bonds involving the C-H bonds of the ethyl group and the aromatic ring as donors, and the aldehyde oxygen, methoxy oxygen, or pyridine nitrogen as acceptors, are expected to play a significant role in the crystal packing. nih.gov These interactions, while individually weak, can collectively contribute significantly to the stability of the supramolecular architecture.
Halogen Bonding: In derivatives where a halogen atom is introduced, halogen bonding could become a significant directional interaction for crystal engineering. rsc.org
Prediction of Supramolecular Assembly
Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different possible dimeric and larger cluster arrangements, helping to predict the most stable supramolecular synthons. For instance, a common motif in pyridine-containing structures is the formation of head-to-tail chains or dimers.
A hypothetical table summarizing the predicted non-covalent interactions and their potential role in the supramolecular assembly of this compound is provided below.
Interactive Data Table: Predicted Non-Covalent Interactions and Their Role in the Supramolecular Assembly of this compound
| Interaction Type | Donor/Acceptor Groups | Predicted Role in Supramolecular Assembly |
| Hydrogen Bonding | (With co-formers) -OH, -COOH as donors; Aldehyde O, Pyridine N as acceptors | Primary driving force for co-crystal formation, leading to defined, directional assemblies. |
| π-π Stacking | Pyridine ring ↔ Pyridine ring | Stabilization of the crystal lattice through parallel or offset stacking arrangements. |
| C-H···O Interactions | Ethyl C-H, Aromatic C-H as donors; Aldehyde O, Methoxy O as acceptors | Formation of extended networks, linking molecules into sheets or three-dimensional frameworks. nih.gov |
| C-H···N Interactions | Ethyl C-H, Aromatic C-H as donors; Pyridine N as acceptor | Complements C-H···O interactions in creating a robust network of weak hydrogen bonds. nih.gov |
| van der Waals Forces | Ethyl group, Methoxy group | Contribute to the overall packing efficiency and density of the crystal structure. |
Applications of 2 Ethyl 6 Methoxynicotinaldehyde in Chemical Synthesis and Materials Science
2-Ethyl-6-methoxynicotinaldehyde as a Versatile Building Block in Organic Synthesis
While categorized as a heterocyclic building block by some chemical suppliers, specific, documented applications of this compound in organic synthesis are not detailed in the available literature. The presence of an aldehyde group, a methoxy (B1213986) group, and an ethyl group on a pyridine (B92270) ring suggests theoretical utility, but practical, published examples are not found.
Synthesis of Complex Heterocyclic Ring Systems
There is no specific information in the reviewed scientific literature detailing the use of this compound as a starting material for the synthesis of more complex heterocyclic ring systems. General methodologies exist for creating heterocycles from functionalized pyridines, but specific examples involving this compound are not published.
Precursor to Agrochemical Intermediates
No patents or research articles were identified that describe the synthesis of agrochemical intermediates starting from this compound. While many nicotinic acid derivatives serve as scaffolds in agrochemicals, the role of this specific aldehyde as a precursor is not documented.
Role in Ligand Design and Coordination Chemistry
The potential for the pyridine nitrogen and the aldehyde oxygen of this compound to act as coordination sites for metal ions is theoretically plausible. However, no specific research has been published to substantiate its use in ligand design.
Preparation of Ligands for Homogeneous Catalysis
There are no available research findings on the preparation or application of ligands derived from this compound for use in homogeneous catalysis.
Formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The use of this compound as an organic linker in the formation of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not described in the current scientific literature. The synthesis of MOFs and COFs typically involves multitopic linkers, and while this molecule could theoretically be functionalized for such a purpose, no such applications have been reported.
Applications in Specialty Chemical Manufacturing
There is currently no available data in peer-reviewed journals, patents, or technical bulletins that describes the use of this compound as a key starting material, intermediate, or additive in the manufacturing of specialty chemicals. While related nicotinic aldehyde and nicotinic acid derivatives serve as important precursors in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules, the specific role of the 2-ethyl-6-methoxy substituted variant remains undocumented in the public domain. The unique substitution pattern might suggest potential for creating highly specific molecular architectures, but concrete examples of its utility in producing commercial or research-grade specialty chemicals are not found in the available literature.
Development of Optoelectronic or Polymeric Materials Incorporating Nicotinic Aldehyde Scaffolds
Similarly, a comprehensive search did not yield any studies or reports on the incorporation of this compound into optoelectronic or polymeric materials. The nicotinic aldehyde scaffold, in a broader sense, possesses electronic and structural features that could theoretically be exploited in the design of functional materials. The pyridine ring, for instance, is a well-known component in ligands for metal complexes with interesting photophysical properties and in the backbone of conductive polymers.
However, no research has been published that specifically leverages the this compound structure for these purposes. The development of novel organic light-emitting diodes (OLEDs), sensors, or advanced polymers often relies on the precise tuning of electronic and steric properties of the constituent molecules. While one could speculate on the potential influence of the ethyl and methoxy groups on the electronic landscape and solubility of such materials, there is no empirical data to support this for this compound.
The provided outline requests an in-depth analysis of the following aspects, none of which are substantially documented for this compound in available scientific literature:
Mechanistic Studies of Reactions Involving 2 Ethyl 6 Methoxynicotinaldehyde
Isotopic Labeling Studies to Elucidate Reaction Pathways:No isotopic labeling studies, a technique used to trace the path of atoms through a reaction, have been published for 2-Ethyl-6-methoxynicotinaldehyde.
While general principles of reaction mechanisms for aldehydes and pyridine (B92270) derivatives are well-established in organic chemistry, applying these concepts to this compound without specific experimental data would be speculative and would not meet the required standard of scientific accuracy for this article.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the mechanistic studies of reactions involving this compound based on the currently accessible scientific literature. Further experimental research would be required to generate the data necessary to fulfill the requested article structure.
Future Research Directions and Unexplored Potential of 2 Ethyl 6 Methoxynicotinaldehyde
Development of More Efficient and Atom-Economical Synthetic Routes
The accessibility of 2-Ethyl-6-methoxynicotinaldehyde is a critical prerequisite for its widespread study and application. Current synthetic strategies, while foundational, may not be optimized for large-scale production or green chemistry principles. Future research should prioritize the development of more efficient and atom-economical synthetic routes. Atom economy, a concept that emphasizes the maximization of reactant atoms incorporated into the final product, is a key metric for sustainable chemical synthesis. scranton.eduwordpress.comjocpr.com
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Potential Challenges | Key Research Focus |
| Linear Synthesis from Substituted Pyridines | Straightforward, relies on established pyridine (B92270) chemistry. | Potentially low overall yield, may generate significant waste. | Optimization of reaction conditions, exploration of novel coupling reagents. |
| Convergent Synthesis | Higher overall efficiency, allows for independent synthesis of key fragments. | Requires careful planning of fragment synthesis and final coupling step. | Development of robust and high-yielding coupling protocols. |
| Catalytic C-H Functionalization | High atom economy, potential for fewer synthetic steps. | Regioselectivity control, catalyst development and optimization. | Design of selective catalysts for C-H ethylation and formylation. |
Exploration of Novel Reactivity and Cascade Reactions
The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations. Future research should delve into its novel reactivity, particularly in the context of cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and stereocontrol.
The strategic positioning of the ethyl, methoxy (B1213986), and aldehyde groups on the pyridine ring could enable unique intramolecular cyclizations or multicomponent reactions. For example, the aldehyde could participate in condensations, Wittig-type reactions, or serve as a directing group for further functionalization of the pyridine ring. Investigating its behavior in reactions like the Diels-Alder cycloaddition or as a precursor to various heterocyclic systems could unveil new synthetic pathways to complex molecules. nih.gov
Design and Synthesis of Advanced Functional Materials Based on this compound
The inherent electronic properties of the substituted pyridine ring make this compound an attractive building block for the design of advanced functional materials. The methoxy group acts as an electron-donating group, while the aldehyde is an electron-withdrawing group, creating a polarized aromatic system. This electronic push-pull character can be exploited in the development of materials with interesting optical and electronic properties.
Future research could focus on incorporating this scaffold into polymers, metal-organic frameworks (MOFs), or as a component of dyes for applications in organic light-emitting diodes (OLEDs), sensors, or nonlinear optics. The aldehyde group provides a convenient point for polymerization or for linking to other molecular components.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of this compound's potential, its synthesis and derivatization should be adapted to modern high-throughput technologies. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, and the potential for seamless integration of reaction and purification steps. beilstein-journals.org
Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions and to synthesize a library of derivatives based on the this compound core. This approach would significantly speed up the discovery of new reactions and the optimization of synthetic routes, allowing researchers to quickly identify compounds with desired properties. beilstein-journals.org
Deepening Understanding through Advanced Hybrid Experimental-Computational Methodologies
A comprehensive understanding of the structure-property relationships of this compound and its derivatives is crucial for rational design. Future research should leverage the synergy between experimental studies and advanced computational modeling. nih.gov
Quantum chemical calculations can predict key properties such as electronic structure, reactivity, and spectroscopic signatures. Molecular dynamics simulations can provide insights into the conformational landscape and intermolecular interactions of materials derived from this compound. nih.gov By combining computational predictions with experimental validation, researchers can gain a deeper understanding of the underlying principles governing the behavior of these molecules and accelerate the discovery of new applications.
Q & A
Q. What are the common synthetic routes for 2-ethyl-6-methoxynicotinaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, starting from 5-bromo-2-methoxypyridine, a base-catalyzed reaction with ethylamine derivatives under controlled temperatures (e.g., 60–80°C) can introduce the ethyl group. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd for cross-couplings) critically affect yield. Purification via crystallization or column chromatography is recommended. Reaction progress should be monitored using TLC and confirmed via -NMR to detect aldehyde proton signals at ~9.8–10.0 ppm .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include:
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
- Stability : Sensitive to strong acids/bases; store under inert atmosphere at 2–8°C.
- Reactivity : The aldehyde group participates in condensation and nucleophilic additions, while the methoxy group directs electrophilic substitution .
Advanced Research Questions
Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the pyridine ring at specific positions (e.g., para to the methoxy group). This directs regioselectivity in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids under Pd(PPh) catalysis at 80°C in toluene/water mixtures yields biaryl derivatives. DFT calculations can model electron density distribution to predict reaction sites .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Address variability using:
- Meta-analysis : Apply Higgins’ statistic to quantify heterogeneity across studies. For instance, if , use random-effects models to account for inter-study variance.
- Dose-response assays : Standardize IC measurements across cell lines (e.g., HepG2 vs. HEK293) to isolate structure-activity relationships.
- Molecular docking : Compare binding affinities with target proteins (e.g., kinases) to identify critical substituent interactions .
Q. How can researchers optimize the synthesis of this compound for scalability while minimizing side products?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, a central composite design can model interactions between variables.
- In-situ monitoring : Use ReactIR or HPLC to detect intermediates (e.g., Schiff bases) and adjust conditions dynamically.
- Green chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .
Q. What analytical techniques differentiate this compound from structural analogs like 6-ethoxy or 6-hydroxynicotinaldehyde?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient. Retention times vary due to hydrophobicity differences (ethyl > methoxy > hydroxy).
- Mass spectrometry fragmentation : Compare fragment ions; the ethyl group produces distinct neutral losses (e.g., 28 Da for CH).
- -NMR**: Ethyl group protons (triplet at ~1.3 ppm for CH, quartet at ~2.5 ppm for CH) vs. methoxy singlets (~3.8 ppm) .
Comparative and Mechanistic Questions
Q. How do structural analogs of this compound compare in binding to neurological targets?
- Methodological Answer : Perform competitive binding assays using -labeled ligands (e.g., for GABA receptors). Replace the methoxy group with ethoxy or hydroxyl groups and measure values. Molecular dynamics simulations (e.g., GROMACS) can visualize hydrogen bonding and hydrophobic interactions. For example, methoxy’s electron-donating effect may enhance π-π stacking with aromatic residues .
Q. What role does the aldehyde group play in the compound’s reactivity under physiological conditions?
- Methodological Answer : The aldehyde undergoes rapid hydration in aqueous media, forming a geminal diol. This affects bioavailability but enables pH-dependent Schiff base formation with lysine residues in proteins. Use UV-Vis spectroscopy (λ~280 nm) to track hydration kinetics. Stabilize the aldehyde via prodrug strategies (e.g., acetal derivatives) for in vivo studies .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- QC protocols : Mandate -NMR purity >95% and HRMS validation for each batch.
- Statistical process control (SPC) : Track critical parameters (e.g., reaction temperature, catalyst purity) using control charts.
- Inter-laboratory studies : Collaborate with external labs to validate synthetic protocols using standardized reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
